![molecular formula C20H18ClNO3 B1326584 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid CAS No. 863185-05-1](/img/structure/B1326584.png)
8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid is a compound used for proteomics research . It has a molecular formula of C20H18ClNO3 and a molecular weight of 355.82 .
Synthesis Analysis
There are several methods for the synthesis of quinoline compounds . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid consists of a quinoline core with a chlorine atom at the 8th position, an isobutoxyphenyl group at the 2nd position, and a carboxylic acid group at the 4th position .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
Quinoline derivatives, such as 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid, are vital scaffolds in drug discovery. They are known for their wide range of biological activities and are used in the synthesis of various pharmacologically active molecules . The presence of the chloro and isobutoxyphenyl groups may enhance the compound’s ability to interact with biological targets, potentially leading to the development of new therapeutic agents.
Synthesis of Heterocyclic Compounds
The quinoline core is an essential segment in the synthesis of bioactive heterocyclic compounds. It serves as a precursor for constructing complex molecules with potential pharmacological activities. The versatility of the quinoline scaffold allows for various functionalizations, which can lead to the development of new compounds with desired properties .
Alkaline Phosphatase Inhibitors
Quinoline-4-carboxylic acid derivatives have been investigated for their potential as alkaline phosphatase inhibitors. These inhibitors are significant in the treatment of diseases like hypophosphatasia. The specific substituents on the quinoline ring can be modified to enhance the inhibitory activity and selectivity .
Antimicrobial Agents
The structural complexity of quinoline derivatives provides a platform for the development of antimicrobial agents. The electron-donating and electron-withdrawing substituents on the phenyl ring can be optimized to target a broad spectrum of microbial pathogens, offering a promising route for new antimicrobial drug development .
Anti-Inflammatory Agents
Quinoline derivatives have shown potential as anti-inflammatory agents. The modification of the quinoline ring with various substituents, like the isobutoxyphenyl group, can lead to compounds with potent anti-inflammatory properties. This application is particularly relevant in the design of drugs for chronic inflammatory diseases .
Agricultural Chemicals
The quinoline scaffold is also used in the synthesis of agricultural chemicals. These compounds can serve as growth promoters, pesticides, or herbicides. The structural diversity of quinoline derivatives allows for the creation of specialized molecules that can enhance agricultural productivity and protect crops from pests .
Mechanism of Action
- The primary targets of this compound are not explicitly mentioned in the available literature. However, quinolines, in general, have versatile applications in medicinal chemistry and drug discovery . Further research would be needed to identify specific targets for this particular compound.
- Unfortunately, detailed information about the affected pathways is not readily available. However, quinolines can impact various cellular processes, including DNA replication, protein synthesis, and cell signaling .
- Quinolines can influence cell growth, apoptosis, and gene expression. They may also affect specific proteins or receptors .
Target of Action
Biochemical Pathways
Result of Action
properties
IUPAC Name |
8-chloro-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-12(2)11-25-14-8-6-13(7-9-14)18-10-16(20(23)24)15-4-3-5-17(21)19(15)22-18/h3-10,12H,11H2,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWUFAQWILHRAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001169116 |
Source
|
Record name | 8-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001169116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid | |
CAS RN |
863185-05-1 |
Source
|
Record name | 8-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=863185-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001169116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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